1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene is an organic compound belonging to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its chemical properties and reactivity. The compound's molecular formula is , and it has a molecular weight of 302.36 g/mol.
This compound is typically synthesized through halogenation reactions involving suitable benzene derivatives. Its unique structure and properties make it a subject of interest in various scientific fields, including organic synthesis and medicinal chemistry.
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be classified as:
The synthesis of 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene commonly involves a multi-step process:
The reaction conditions, including temperature, solvent choice, and the concentration of reagents, are critical for achieving optimal yields and selectivity in the synthesis of this compound.
The molecular structure of 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be represented as follows:
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2
C1=C(C=C(C(=C1CBr)Cl)Br)F
.The presence of multiple halogens on the benzene ring influences its reactivity and interactions with other chemical species.
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can undergo various chemical reactions, including:
The mechanisms of these reactions depend on the specific substituents present on the benzene ring and the reaction conditions employed.
The mechanism by which 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene exerts its effects involves:
The specific pathways and molecular targets involved vary based on the reaction conditions and the nature of the nucleophiles or electrophiles used.
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene has several applications in scientific research:
Research into similar halogenated compounds suggests potential pharmacological properties that warrant further investigation into their biological effects and applications in therapeutic contexts.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7